![molecular formula C12H15NO5S B11723452 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H15NO5S It is known for its unique chemical structure, which includes an ethylsulfamoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and ethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate compound.
Sulfonation: The intermediate compound is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Condensation: The sulfonated intermediate is then condensed with acetic anhydride to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo substitution reactions, where the ethylsulfamoyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding sulfonic acids or sulfoxides.
Reduction Products: Reduced sulfonyl derivatives.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
3-[3-(methylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-[3-(ethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H15NO5S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC名 |
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15) |
InChIキー |
KXJVOVHMKUJLRY-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


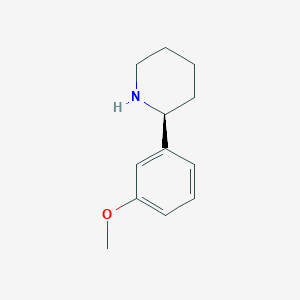
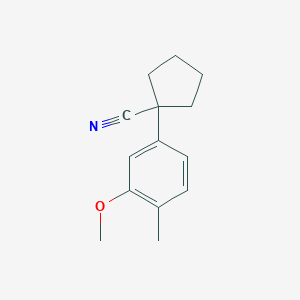
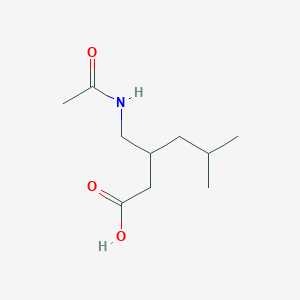
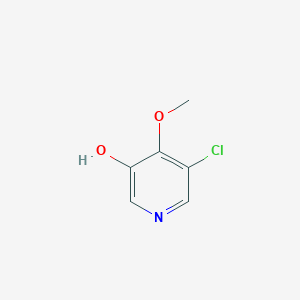
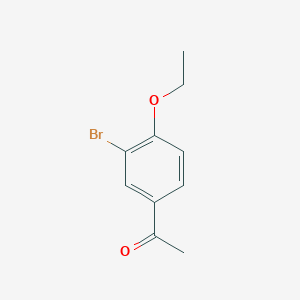

![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
![(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B11723406.png)
![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)




